

Application Notes: Determining the IC50 of TK216 in Lymphoma Cell Lines

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Compound of Interest

Compound Name: **TK216**

Cat. No.: **B3182028**

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Introduction

TK216 is a small molecule inhibitor being investigated for its anti-cancer properties. Initially developed as a clinical derivative of YK-4-279 to inhibit the EWS-FLI1 fusion protein in Ewing sarcoma, its mechanism of action is now understood to be multifaceted.^{[1][2]} In the context of lymphoma, **TK216** has demonstrated potent anti-tumor activity.^{[3][4]} Its cytotoxic effects are attributed to a dual mechanism: the disruption of the protein-protein interaction between ETS family transcription factors (like SPIB and SPI1) and RNA helicases, and the destabilization of microtubules.^{[2][3][5]} These application notes provide a summary of its efficacy in lymphoma cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).

Data Presentation: TK216 IC50 in Lymphoma

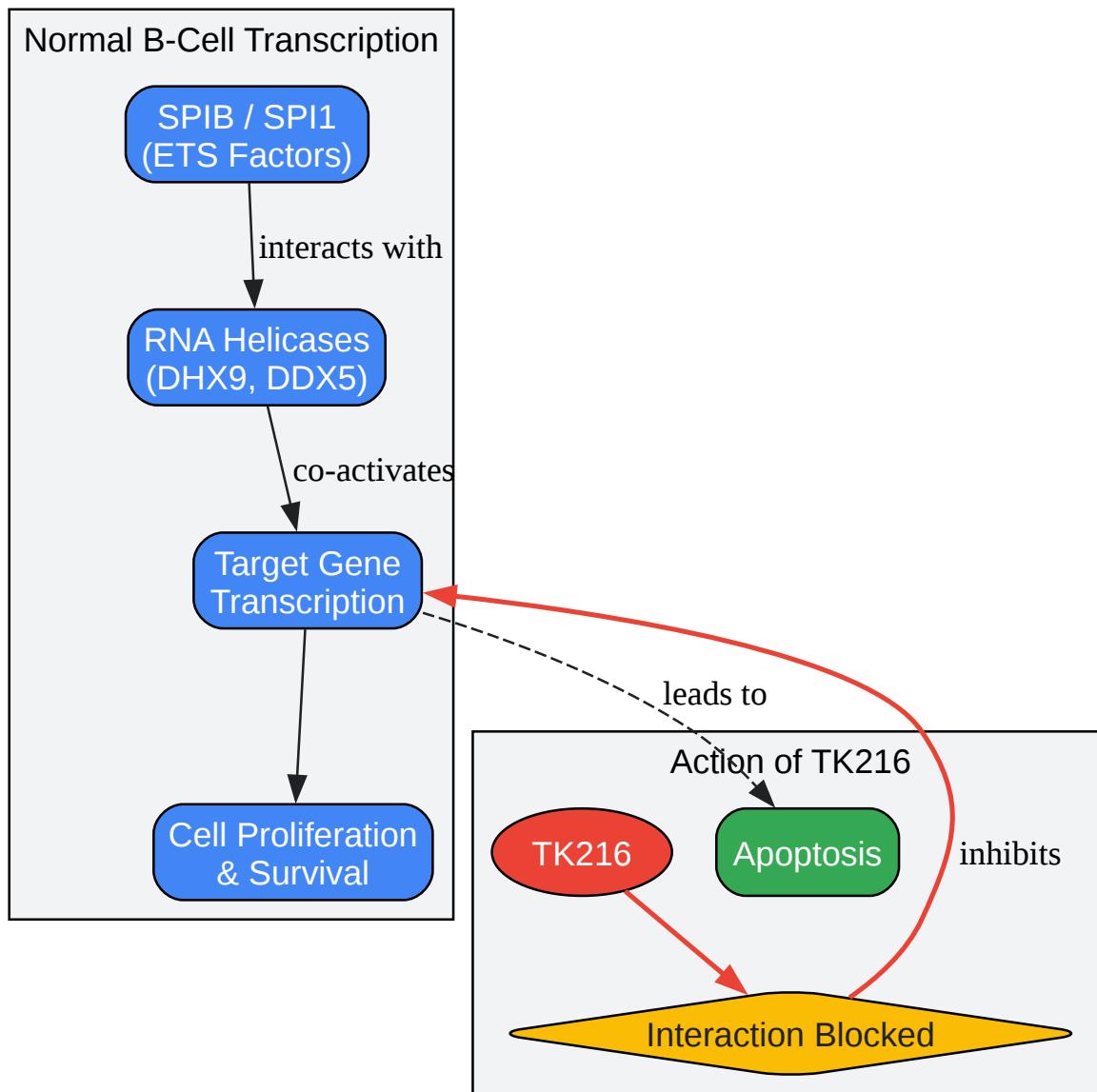
TK216 exhibits dose-dependent antiproliferative activity across a wide range of lymphoma subtypes.^[3] A 2019 study evaluated its efficacy in a panel of 55 lymphoma cell lines, revealing a median IC50 of 449 nM.^[1] The sensitivity to **TK216** was largely independent of the cell of origin (B-cell vs. T-cell) or the status of MYC and TP53.^[1]

Lymphoma Subtype	Number of Cell Lines Tested	Median IC50 (nM) [3]	95% Confidence Interval (CI)[3]
Activated B-cell like DLBCL (ABC-DLBCL)	8	402	268–536
Germinal Center B-cell like DLBCL (GCB-DLBCL)	19	487	338–636
Mantle Cell Lymphoma (MCL)	10	451	275–626
Marginal Zone Lymphoma (MZL)	6	244	148–340
Anaplastic Large-Cell Lymphoma (ALCL)	5	368	158–579
Overall	55	449	367–506

Mechanism of Action & Signaling Pathways

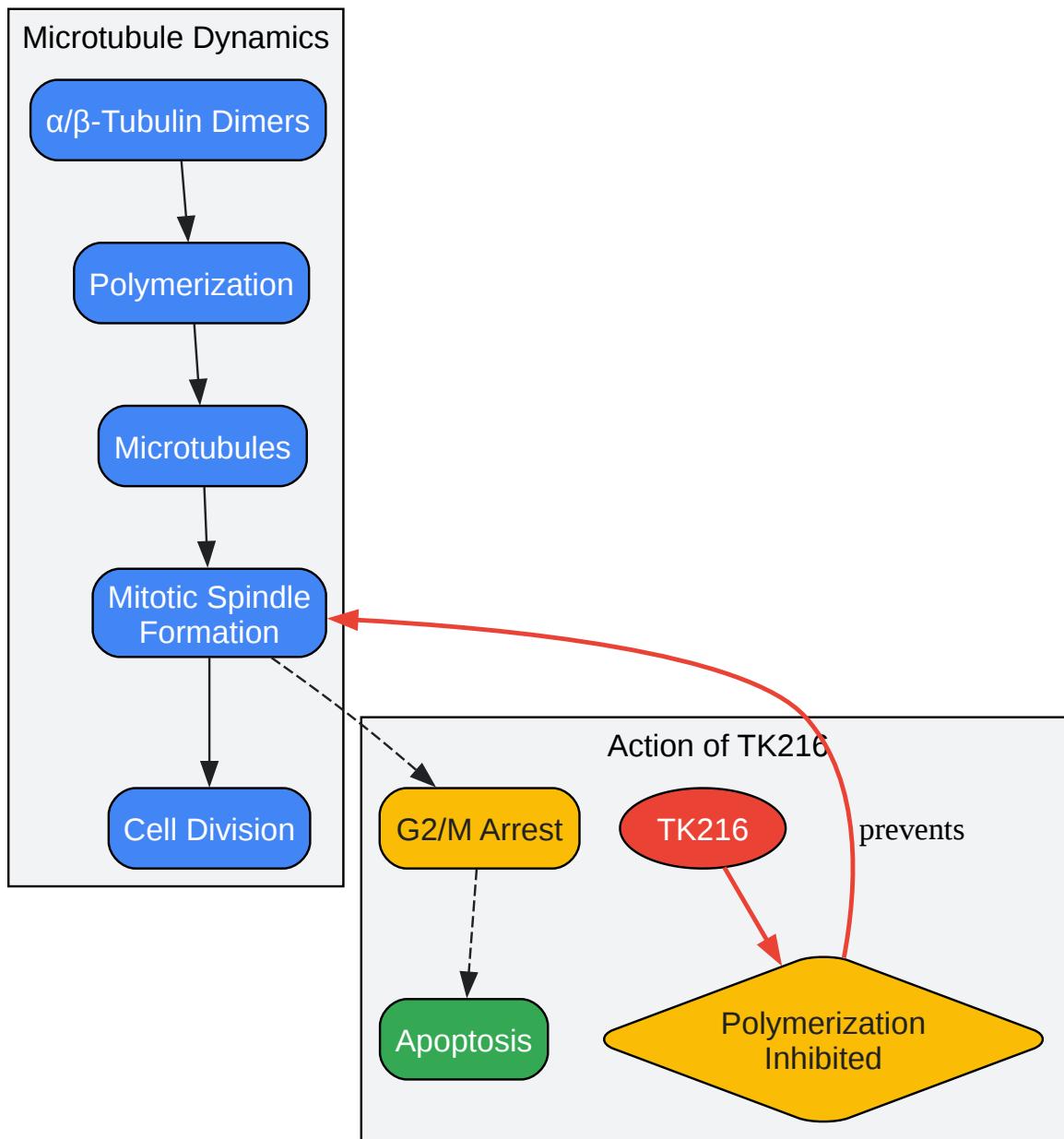
TK216's anti-lymphoma activity stems from two distinct mechanisms that ultimately lead to cell cycle arrest and apoptosis.[1][2]

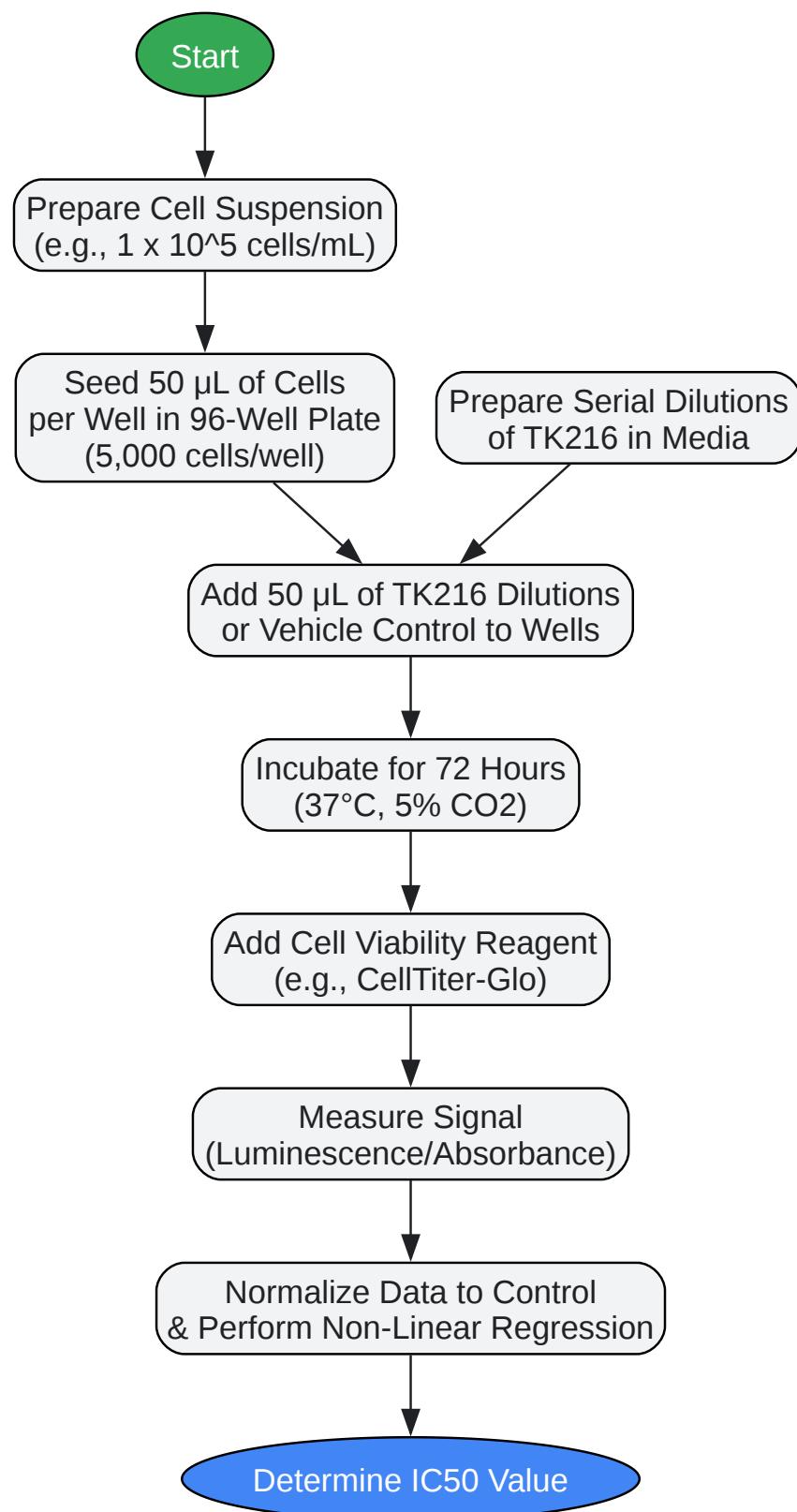
- Inhibition of ETS Transcription Factors: In lymphoma cells, **TK216** disrupts the crucial interaction between ETS family members—specifically SPIB in ABC-type DLBCL and SPI1 in GCB-type DLBCL—and RNA helicases such as DHX9 and DDX5.[3][5][6] This interference with the transcriptional machinery leads to reduced proliferation and apoptosis.[3]
- Microtubule Destabilization: More recent studies have revealed that **TK216** also functions as a microtubule (MT) destabilizing agent.[2][7] It impairs the polymerization of tubulin, which is critical for forming the mitotic spindle. This disruption leads to a G2/M phase cell cycle arrest, followed by apoptosis.[1][2] This mechanism also explains the observed synergy between **TK216** and vincristine, another microtubule-targeting agent.[2]



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Caption: **TK216** pathway for ETS factor inhibition.



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